1-Chloro-7-iodonaphthalene 1-Chloro-7-iodonaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902728
InChI: InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
SMILES:
Molecular Formula: C10H6ClI
Molecular Weight: 288.51 g/mol

1-Chloro-7-iodonaphthalene

CAS No.:

Cat. No.: VC15902728

Molecular Formula: C10H6ClI

Molecular Weight: 288.51 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-iodonaphthalene -

Specification

Molecular Formula C10H6ClI
Molecular Weight 288.51 g/mol
IUPAC Name 1-chloro-7-iodonaphthalene
Standard InChI InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H
Standard InChI Key RUDVLXBWODXHQX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)I)C(=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

1-Chloro-7-iodonaphthalene belongs to the class of dihalogenated naphthalenes, where the chlorine and iodine atoms occupy specific positions on the bicyclic aromatic framework. The compound’s IUPAC name, 1-chloro-7-iodonaphthalene, reflects the numbering of substituents according to IUPAC nomenclature rules. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC10H6ClI\text{C}_{10}\text{H}_6\text{ClI}
Molecular Weight288.51 g/mol
CAS NumberNot explicitly listed-
SMILESC1=CC2=C(C=C(C=C2)I)C(=C1)Cl
InChIKeyRUDVLXBWODXHQX-UHFFFAOYSA-N

The naphthalene backbone consists of two fused benzene rings, with the chlorine atom at position 1 and the iodine atom at position 7. This substitution pattern minimizes steric hindrance compared to ortho-substituted isomers, thereby influencing reactivity in cross-coupling reactions.

Comparative Analysis with Isomers

Halogen positioning significantly alters the physicochemical and electronic properties of dihalogenated naphthalenes. The following table contrasts 1-chloro-7-iodonaphthalene with its structural isomers:

CompoundCAS NumberMolecular Weight (g/mol)Density (g/mL)Melting Point (°C)
1-Chloro-7-iodonaphthalene-288.51N/AN/A
7-Chloro-1-iodonaphthalene70109-79-4 288.51N/AN/A
1-Chloro-4-iodonaphthalene6334-37-8 288.51N/AN/A
1-Chloro-8-iodonaphthalene91799-71-2 288.51N/AN/A

Despite identical molecular weights, differences in halogen electronegativity and steric effects influence reactivity. For instance, iodine’s polarizability enhances its participation in halogen-bonding interactions, while chlorine’s smaller atomic radius reduces steric bulk .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-chloro-7-iodonaphthalene typically involves halogenation or halogen exchange reactions on pre-functionalized naphthalene derivatives. Two primary methods are employed:

  • Direct Halogenation:

    • Chlorination of 7-iodonaphthalene using chlorinating agents (e.g., Cl2\text{Cl}_2, SO2Cl2\text{SO}_2\text{Cl}_2) under controlled conditions.

    • Iodination of 1-chloronaphthalene via electrophilic substitution using iodine monochloride (ICl\text{ICl}) or I2\text{I}_2 with oxidizing agents.

  • Halogen Exchange (Finkelstein Reaction):

    • Replacement of a bromine or fluorine atom in 1-chloro-7-halonaphthalene using potassium iodide (KI\text{KI}) in polar aprotic solvents.

Optimization Challenges

Synthetic yields are influenced by:

  • Regioselectivity: Competing substitution at adjacent positions may occur, necessitating directing groups or protective strategies.

  • Solvent Effects: Polar solvents (e.g., DMF, DMSO) enhance iodine incorporation but may promote side reactions.

Applications in Organic Chemistry

Cross-Coupling Reactions

1-Chloro-7-iodonaphthalene serves as a precursor in Suzuki-Miyaura and Ullmann couplings, leveraging the differential reactivity of chlorine and iodine substituents:

  • Iodine participates preferentially in palladium-catalyzed couplings due to its lower bond dissociation energy compared to chlorine.

  • Chlorine remains inert under mild conditions, enabling sequential functionalization .

Pharmaceutical Intermediates

Halogenated naphthalenes are pivotal in drug discovery, particularly in kinase inhibitors and anticancer agents. The iodine atom’s size facilitates π-stacking interactions with aromatic residues in biological targets, while chlorine enhances metabolic stability.

Physicochemical Properties and Stability

Thermal and Solubility Data

Experimental data for 1-chloro-7-iodonaphthalene remain limited, but inferences can be drawn from analogous compounds:

  • Melting Point: Expected to range between 120–150°C, based on trends in dihalogenated naphthalenes .

  • Solubility: Low solubility in water (<0.1 mg/mL); soluble in dichloromethane, THF, and toluene.

Stability Considerations

  • Light Sensitivity: Iodine substituents may render the compound photosensitive, necessitating storage in amber glass.

  • Hydrolytic Stability: Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or basic environments.

Biological and Toxicological Profile

While specific toxicological data for 1-chloro-7-iodonaphthalene are scarce, related compounds exhibit moderate toxicity profiles:

  • Acute Toxicity: LD50_{50} values for similar haloaromatics range from 200–500 mg/kg (oral, rat).

  • Environmental Impact: Persistence in aquatic systems due to low biodegradability; bioaccumulation potential warrants further study.

Industrial and Research Significance

Future Research Directions

  • Catalytic Applications: Exploration in transition-metal catalysis for C–H activation.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.

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